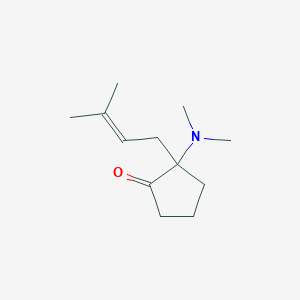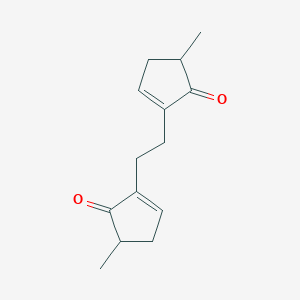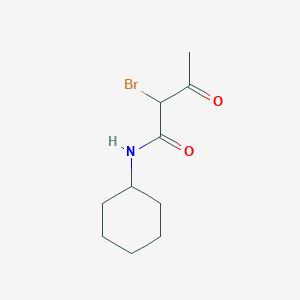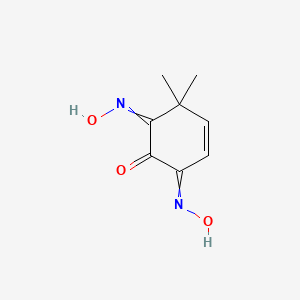
2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is a chemical compound with the molecular formula C8H10N2O3 It is known for its unique structure, which includes two hydroxyimino groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The hydroxyimino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted cyclohexene derivatives .
Scientific Research Applications
2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(hydroxyimino)cyclohexan-1-one
- 2,6-Diisonitrosocyclohexanone
- 2,6-Dioximinocyclohexanone
Uniqueness
2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is unique due to its specific substitution pattern and the presence of two hydroxyimino groups. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
90252-94-1 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2,6-bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C8H10N2O3/c1-8(2)4-3-5(9-12)6(11)7(8)10-13/h3-4,12-13H,1-2H3 |
InChI Key |
LSXUIIYTBDZLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=NO)C(=O)C1=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



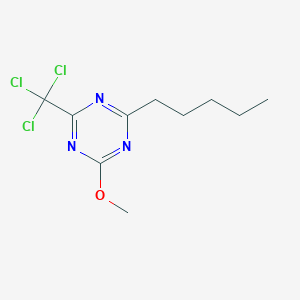
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
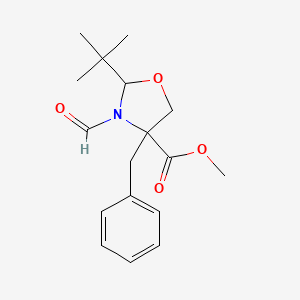
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
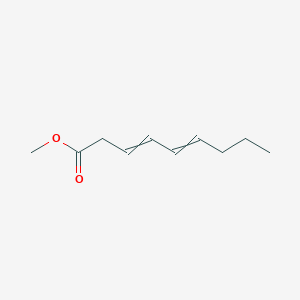
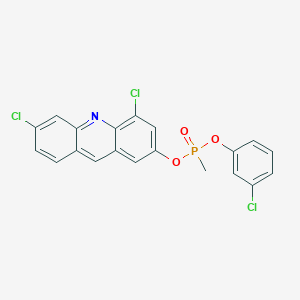
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
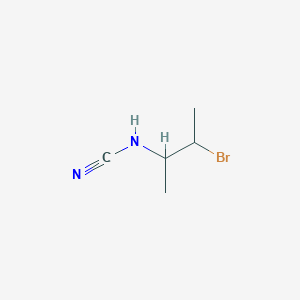
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
